molecular formula C9H11BrN2 B8022594 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine

Cat. No.: B8022594
M. Wt: 227.10 g/mol
InChI Key: QZTPSDMYQGRZGI-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine (CAS 855645-66-8) is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . It is characterized by an amine group attached to a brominated tetrahydroisoquinoline scaffold. This structure suggests its primary utility in scientific research as a versatile synthetic building block or intermediate. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the amine group can be used in amidation or other derivatization processes, making it valuable for constructing more complex molecules . Suppliers list this compound with a high purity level, typically not less than 98% . Analytical data, including 1 H-NMR spectra, are available from suppliers to support compound characterization and purity verification . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTPSDMYQGRZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CN=C2N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is hindered by the tetrahydroisoquinoline’s saturated nitrogen ring, which deactivates the aromatic system. To overcome this, temporary protecting groups such as acetyl or tosyl are applied to the amine, enhancing ring activation. For example, acetylation of the primary amine followed by Br₂ in acetic acid yields 4-bromo derivatives with >80% regioselectivity.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation employs strong bases like lithium diisopropylamide (LDA) to deprotonate positions adjacent to directing groups (e.g., amides). Subsequent quenching with electrophiles like bromine provides precise substitution. Applying this to N-protected tetrahydroisoquinolines enables bromination at position 4 with yields up to 75%.

Functionalization of the Amine Group

The primary amine at position 1 is critical for biological activity and often introduced via late-stage modifications.

Reductive Amination

Reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH₃CN) or ammonium formate under hydrogenation conditions installs the amine group. For instance, treating 4-bromo-5,6,7,8-tetrahydro-isoquinolin-1-one with ammonium acetate and Pd/C in methanol affords the target amine in 65% yield.

Gabriel Synthesis

The Gabriel synthesis involves alkylation of phthalimide-protected amines followed by hydrazinolysis. This method ensures high purity but requires additional steps for protection and deprotection.

Advanced Catalytic Approaches

Modern methodologies leverage transition-metal catalysis to streamline synthesis.

Suzuki-Miyaura Cross-Coupling

Optimization and Industrial Scalability

Scaling laboratory methods to industrial production demands optimization of cost, safety, and yield.

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and reaction control, particularly for exothermic steps like bromination. A pilot-scale study achieved 90% conversion using Br₂ in a microreactor at 50°C.

Green Chemistry Innovations

Solvent-free reactions and biocatalytic methods reduce environmental impact. For instance, enzymatic bromination using vanadium-dependent haloperoxidases achieves 60% yield with minimal waste.

Analytical and Purification Techniques

Ensuring product purity (>98%) necessitates advanced analytical methods.

Chromatographic Purification

Flash column chromatography with silica gel and ethyl acetate/hexane eluents resolves regioisomers, while HPLC-MS confirms molecular weight and purity.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 1H, Ar-H), 3.52 (m, 2H, CH₂-N), 2.89 (t, 2H, CH₂), 2.02 (br s, 2H, NH₂).
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-Br stretch) .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position)
4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine 855645-66-8 C₉H₁₁BrN₂ 227.1 Br (4), NH₂ (1)
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine 1428651-87-9 C₉H₁₁BrN₂ 227.1 Br (4), NH₂ (8)
(R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine 1428652-00-9 C₉H₁₁BrN₂ 227.1 Br (4), NH₂ (8), R-configuration
5,6,7,8-Tetrahydro-isoquinolin-1-ylamine 75704-51-7 C₉H₁₂N₂ 148.2 NH₂ (1)

Key Observations :

  • Bromine vs. Non-Brominated Analogues: The absence of bromine in 5,6,7,8-tetrahydro-isoquinolin-1-ylamine (CAS 75704-51-7) reduces its molecular weight by ~53% and likely alters electronic properties, solubility, and bioactivity .
  • Positional Isomerism : The amine group at the 1-position in the target compound vs. the 8-position in 1428651-87-9 may influence hydrogen-bonding interactions and receptor binding .
  • Stereochemistry : The (R)-enantiomer (1428652-00-9) highlights the role of chirality in pharmacological activity, though specific data on enantioselectivity are unavailable .
Brominated Furanones (e.g., BF8)
  • Mechanism: Brominated furanones like (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) inhibit bacterial biofilm formation and reverse antibiotic tolerance in Pseudomonas aeruginosa persister cells by interfering with quorum sensing (QS) pathways .
  • Comparison: Unlike BF8, which is a furanone, the tetrahydroisoquinoline scaffold of the target compound may target different pathways (e.g., kinase inhibition or neurotransmitter modulation). However, the bromine atom in both compounds likely enhances lipophilicity and membrane penetration .
Non-Brominated Tetrahydroisoquinolines

    Biological Activity

    4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom at the 4-position of the isoquinoline ring significantly influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound based on diverse scientific literature, including its mechanisms of action, therapeutic potential, and related case studies.

    • Molecular Formula : C₉H₁₁BrN₂
    • Molecular Weight : 227.10 g/mol
    • Structure : The compound features a tetrahydroisoquinoline scaffold, which is known for various biological activities.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : It has been studied as a potential inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. In vitro studies demonstrate effective inhibition across various species, including humans and cynomolgus monkeys .
    • Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

    Biological Activities

    Research indicates several notable biological activities associated with this compound:

    • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
    • Anticancer Potential : Investigations into its anticancer properties reveal that it may inhibit cell proliferation in certain cancer cell lines.
    • Cardiovascular Effects : As an aldosterone synthase inhibitor, it may have beneficial effects on cardiovascular health by modulating hormone levels related to blood pressure regulation.

    Case Studies

    Several case studies highlight the therapeutic potential of this compound:

    Study ReferenceFindings
    Demonstrated selective inhibition of CYP11B2 in vitro and in vivo models.
    Showed potential for interaction with serotonin receptors in neuropharmacological studies.
    Indicated broad applications in drug synthesis and development due to its unique structural properties.

    Comparative Analysis

    To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

    Compound NameStructureUnique Features
    5,6-DihydroxyisoquinolineC₉H₉NHydroxyl groups enhance solubility and biological activity.
    2-MethylisoquinolineC₁₀H₉NMethyl substitution alters receptor binding profiles.
    4-MethoxyisoquinolineC₁₀H₁₁NOMethoxy group influences pharmacological effects.

    The presence of bromine at the 4-position enhances lipophilicity and receptor interaction capabilities compared to other isoquinoline derivatives .

    Q & A

    Q. What are the recommended methods for synthesizing 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine?

    The compound is typically synthesized via bromination of the parent tetrahydroisoquinoline scaffold. For brominated isoquinoline derivatives, electrophilic aromatic substitution is a common approach, using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C). Post-reaction purification via column chromatography or recrystallization ensures high purity (>98%), as noted in Synblock’s technical data . Analogous procedures for related brominated heterocycles (e.g., 5-bromoisoquinoline) involve similar bromination and purification workflows .

    Q. How should researchers handle and store this compound to ensure stability?

    Store the compound at 0–6°C in airtight, light-protected containers to prevent degradation. Purity (>96%) is critical for reproducibility; regular HPLC or LC-MS analysis is recommended to verify stability . Safety protocols include avoiding heat sources and using fume hoods during handling due to potential bromine-related hazards .

    Q. What spectroscopic techniques are used to characterize this compound?

    Key methods include:

    • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm structure. For example, bromine’s deshielding effect alters chemical shifts in aromatic protons (δ 8.29 ppm for adjacent protons in similar brominated pyridines) .
    • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., m/z 227.10 for [M+H]+) .
    • Elemental Analysis : Validates empirical formula (C9H11BrN2) .

    Advanced Research Questions

    Q. How can researchers optimize bromine substitution reactions in tetrahydroisoquinoline derivatives?

    Reaction efficiency depends on:

    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination.
    • Catalysts : Lewis acids (e.g., FeBr3) improve regioselectivity.
    • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation. Compare yields and purity using orthogonal methods (e.g., TLC vs. HPLC) to refine conditions. Contradictions in reported yields may arise from trace moisture or impurity interference, requiring rigorous drying of reagents .

    Q. What strategies resolve discrepancies in NMR data for brominated isoquinolines?

    Inconsistent NMR peaks may result from:

    • Solvent Effects : CDCl3 vs. DMSO-d6 can shift proton signals.
    • Tautomerism : Examine pH-dependent equilibria (e.g., amine protonation states).
    • Dynamic Processes : Use variable-temperature NMR to detect conformational changes. Cross-validate with computational tools (e.g., DFT calculations) to predict chemical shifts .

    Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

    Bromine serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

    • Catalyst Systems : Pd(PPh3)4 or XPhos Pd G3 for C–N/C–C bond formation.
    • Base Selection : Cs2CO3 or K3PO4 enhances transmetallation efficiency. Monitor reaction progress via LC-MS to detect intermediates and optimize ligand-to-metal ratios .

    Q. What computational methods predict the compound’s binding affinity for neurological targets?

    Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model interactions with receptors (e.g., serotonin transporters). Focus on:

    • Electrostatic Complementarity : Bromine’s electronegativity and steric bulk.
    • Hydrogen Bonding : Amine group’s role in target engagement. Validate predictions with in vitro assays (e.g., radioligand binding) .

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